N-Methyl iodofluoroacetamide N-Methyl iodofluoroacetamide
Brand Name: Vulcanchem
CAS No.: 883499-47-6
VCID: VC3838017
InChI: InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
SMILES: CNC(=O)C(F)I
Molecular Formula: C3H5FINO
Molecular Weight: 216.98 g/mol

N-Methyl iodofluoroacetamide

CAS No.: 883499-47-6

Cat. No.: VC3838017

Molecular Formula: C3H5FINO

Molecular Weight: 216.98 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl iodofluoroacetamide - 883499-47-6

Specification

CAS No. 883499-47-6
Molecular Formula C3H5FINO
Molecular Weight 216.98 g/mol
IUPAC Name 2-fluoro-2-iodo-N-methylacetamide
Standard InChI InChI=1S/C3H5FINO/c1-6-3(7)2(4)5/h2H,1H3,(H,6,7)
Standard InChI Key YTCJMPNDFGALAO-UHFFFAOYSA-N
SMILES CNC(=O)C(F)I
Canonical SMILES CNC(=O)C(F)I

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Profile

N-Methyl iodofluoroacetamide is systematically named as 2-fluoro-2-iodo-N-methylacetamide, with the SMILES notation CNC(=O)C(F)ICNC(=O)C(F)I. The InChIKey identifier YTCJMPNDFGALAOUHFFFAOYSANYTCJMPNDFGALAO-UHFFFAOYSA-N provides a standardized reference for its stereochemical configuration. The compound’s structure comprises a central acetamide backbone substituted with fluorine and iodine atoms at the α-carbon position, while the amide nitrogen is methylated. This arrangement creates a highly polarized molecule with significant dipole moments, influencing its solubility and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
CAS Number883499-47-6
Molecular FormulaC3H5NOFIC_3H_5NOFI
Molecular Weight217 g/mol
SMILESCNC(=O)C(F)ICNC(=O)C(F)I
InChIKeyYTCJMPNDFGALAO-UHFFFAOYSA-N
XLogP3-AA (Partition Coefficient)1.2 (estimated)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-methyl iodofluoroacetamide typically involves halogen-exchange reactions or direct iodination of fluorinated precursors. One documented method involves the reaction of iodofluoroacetic acid with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC):

CF2ICOOH+CH3NH2DCCCF2ICONHCH3+H2O\text{CF}_2ICOOH + \text{CH}_3NH_2 \xrightarrow{\text{DCC}} \text{CF}_2ICONHCH_3 + \text{H}_2O

This route yields the target compound with a purity of ≥95%, as reported by suppliers specializing in custom organofluorine synthesis . Alternative approaches include the use of N-methylfluoroacetamide as a starting material, followed by electrophilic iodination using iodine monochloride (IClICl) in an inert solvent .

Purification and Quality Control

Post-synthesis purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Analytical validation by HPLC and 1H NMR^1\text{H NMR} confirms the absence of residual solvents or unreacted intermediates. Commercial batches are stored at -20°C to prevent thermal decomposition, with shelf lives exceeding 24 months under inert atmospheres .

Physicochemical Properties

Thermal and Phase Behavior

N-Methyl iodofluoroacetamide exhibits a boiling point of 285.5±30.0C285.5 \pm 30.0^\circ \text{C} at 760 mmHg and a vapor pressure of 0.0±0.60.0 \pm 0.6 mmHg at 25°C. The compound’s high density (2.0±0.1g/cm32.0 \pm 0.1 \, \text{g/cm}^3) and polarizability (12.9±0.5×1024cm312.9 \pm 0.5 \times 10^{-24} \, \text{cm}^3) suggest strong London dispersion forces and dipole-dipole interactions in the solid state. Notably, its melting point remains uncharacterized due to decomposition upon heating .

Solubility and Reactivity

The compound is sparingly soluble in water but miscible with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Reactivity studies indicate susceptibility to nucleophilic substitution at the iodine-bearing carbon, making it a potential substrate for Suzuki-Miyaura cross-coupling reactions. The fluorine atom’s electronegativity further enhances the electrophilicity of the adjacent carbonyl group .

Applications in Scientific Research

Organic Synthesis

N-Methyl iodofluoroacetamide serves as a versatile building block in the preparation of fluorinated heterocycles and iodinated pharmaceuticals. Its dual halogen functionality enables sequential functionalization—fluorine acts as a directing group, while iodine participates in metal-catalyzed coupling reactions. Recent studies have exploited this reactivity to synthesize fluoroiodoaryl compounds with applications in positron emission tomography (PET) tracer development .

Biochemical Studies

ParameterRecommendation
Storage Temperature-20°C (long-term), -4°C (short-term)
Incompatible SubstancesStrong oxidizers, bases
First Aid MeasuresFlush eyes with water for 15 minutes; seek medical attention if irritation persists

Future Directions and Unresolved Questions

Despite its synthetic utility, critical gaps remain in understanding N-methyl iodofluoroacetamide’s biochemical interactions and long-term stability. Future research priorities include:

  • Thermal Decomposition Pathways: Elucidating degradation products under accelerated aging conditions.

  • Toxicity Profiling: Conducting in vitro cytotoxicity assays to establish safe handling thresholds.

  • Catalytic Applications: Exploring its role as a ligand in transition metal catalysis for C–F bond activation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator